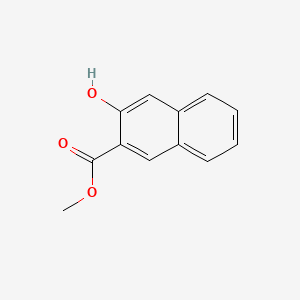

3-ヒドロキシ-2-ナフトエ酸メチル

概要

説明

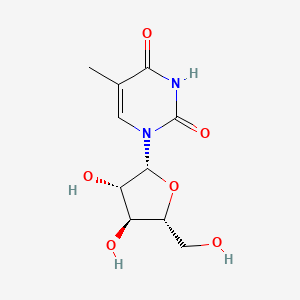

Methyl 3-hydroxy-2-naphthoate (M3H2N) is a naturally occurring organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of many organic compounds, and its unique properties make it an ideal starting material for a variety of biochemical and physiological studies.

科学的研究の応用

有機合成における不斉酸化カップリング

3-ヒドロキシ-2-ナフトエ酸メチル: は、不斉酸化カップリング反応に使用されます。 このプロセスには、モノ-N-アルキル化されたオクタヒドロビナフチル-2,2'-ジアミンキラル配位子が関与し、これはエナンチオマー的に純粋な化合物の合成に不可欠です 。このような反応は、生物学的活性に特定の立体化学を必要とする医薬品の製造において基本的なものです。

重金属の抽出

環境化学において、3-ヒドロキシ-2-ナフトエ酸メチルベースのタスク特異的イオン液体は、水溶液からの重金属の効率的な抽出のために合成されてきました 。これらの新しいイオン液体は、その好ましい環境的および物理化学的特性により、グリーンな代替物として有望であり、CuやPbなどの重金属イオンに対して高い選択性を示します。

光脱炭酸研究

この化合物は、UV誘起光脱炭酸下での挙動について研究されてきました。 この反応は、有機分子の光化学的経路を理解する上で重要であり、2-フェノキシナフタレン-1-オールなどの生成物の形成につながる可能性があり、これらは光応答性材料の開発において潜在的な用途を持っています 。

生物学および薬理学的性質

3-ヒドロキシ-2-ナフトエ酸メチルを含むヒドロキシナフトエ酸誘導体は、重要な生物学および薬理学的性質を示してきました。 例えば、同様の化合物は抗炎症作用を示し、母体ナフトエ酸は抗菌作用を示します 。これは、新しい治療薬の開発における潜在的な用途を示唆しています。

赤外分光法およびコンホメーション分析

この化合物のコンホメーション安定性と赤外スペクトルは研究の対象となっており、様々なコンホマーの分子内相互作用と安定性についての洞察を提供しています。 このような研究は、所望の物理的および化学的特性を持つ分子の設計に不可欠です 。

固液抽出プロセス

3-ヒドロキシ-2-ナフトエ酸メチル: ベースのイオン液体は、抽出プロセス中に固体のままであり、固液抽出方法につながります。 この特性は、液体溶媒が望ましくないか、効率的ではない場合に、分離技術に役立ちます 。

二重蛍光発光研究

この化合物は、二重蛍光発光を示し、これは蛍光分光法の分野で貴重な特性です。 励起時のエノール化と励起状態分子内プロトン移動(ESIPT)プロセスを理解することで、センシングやイメージング技術における用途につながる可能性があります 。

抗炎症活性研究

研究によると、3-ヒドロキシ-2-ナフトエ酸メチルとその誘導体は、iNOSやCOX-2などの炎症性メディエーターの発現を阻害する可能性があります。 これは、抗炎症薬の開発と炎症の分子メカニズムの理解におけるその使用の可能性を開きます 。

Safety and Hazards

Methyl 3-hydroxy-2-naphthoate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as dust masks, eyeshields, and gloves .

Relevant Papers One relevant paper discusses the use of 3-Hydroxy-2-Naphthoate-Based Ionic Liquids for an efficient extraction of heavy metals . The study investigates the applicability of three task-specific ionic liquids (ILs) as heavy metal extracting agents by contrasting extraction capabilities with algal toxicity .

作用機序

Target of Action

Methyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to undergo asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands This suggests that the compound may interact with its targets through oxidative coupling reactions, leading to changes in the target molecules

Biochemical Pathways

The compound’s involvement in asymmetric oxidative coupling reactions suggests it may influence pathways related to oxidation and reduction processes

Result of Action

Given its involvement in oxidative coupling reactions , it may induce changes in the redox state of cells or molecules

特性

IUPAC Name |

methyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVBECLPRBAATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061260 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883-99-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical reaction involving methyl 3-hydroxy-2-naphthoate discussed in these papers?

A1: The primary reaction discussed is the oxidative coupling of methyl 3-hydroxy-2-naphthoate. This reaction leads to the formation of (±) binaphthols [2, 3]. This is a significant transformation as binaphthyl compounds are important structural motifs found in various chiral ligands used in asymmetric synthesis.

Q2: Besides its role in oxidative coupling reactions, what other applications of methyl 3-hydroxy-2-naphthoate are mentioned?

A2: Methyl 3-hydroxy-2-naphthoate has been investigated for its potential in chemosensing applications [3]. The molecule possesses a structure similar to 1,4-dihydroxyanthracene-9,10-dione and 3-hydroxy-2-naphthoic acid, with ketone, hydroxyl, and carboxyl groups that can potentially bind to metal ions [3]. This characteristic allows methyl 3-hydroxy-2-naphthoate to act as a potential dye chemosensor for detecting specific metal ions through changes in its UV-Vis absorption and fluorescence properties upon metal binding [3].

Q3: Were there any limitations observed with the catalysts used in the oxidative coupling of methyl 3-hydroxy-2-naphthoate?

A3: Yes, the study exploring copper complexes of DPPP and HPPPC ligands noted some limitations [1]. While the modified tridentate ligand HPPPC, in combination with Cu(OTf)2 and an organic base, effectively catalyzed the oxidative coupling of 2-naphthol, it did not show the same effectiveness with methyl 3-hydroxy-2-naphthoate [1]. This suggests that the structural difference between 2-naphthol and its methyl ester derivative influences the catalytic activity, highlighting the importance of substrate specificity in catalyst design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。